

experimental procedure for the reaction of 1-bromo-1-methylcyclohexane with water

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Compound of Interest

Compound Name: 1-Bromo-1-methylcyclohexane

Cat. No.: B3058953

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Application Note: Solvolysis of 1-Bromo-1-methylcyclohexane in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solvolysis of **1-bromo-1-methylcyclohexane** in water. This reaction serves as a classic example of a mixed S_N1 (unimolecular nucleophilic substitution) and $E1$ (unimolecular elimination) pathway, yielding 1-methylcyclohexanol and 1-methylcyclohexene, respectively. The procedure outlines the reaction setup, monitoring, product isolation, and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

The reaction of tertiary alkyl halides, such as **1-bromo-1-methylcyclohexane**, with a weak nucleophile like water is a cornerstone of organic chemistry education and a relevant transformation in synthetic pathways. The reaction proceeds through a stable tertiary carbocation intermediate, which can then be attacked by water to form the substitution product or undergo deprotonation to yield the elimination product.^{[1][2][3]} Understanding and controlling the ratio of these products is crucial in synthetic applications. This protocol provides a standardized procedure to perform and analyze this reaction.

Reaction and Mechanism

The solvolysis of **1-bromo-1-methylcyclohexane** in water proceeds via a two-step mechanism. The first and rate-determining step is the ionization of the alkyl halide to form a stable tertiary carbocation and a bromide ion.^{[2][4]} In the second step, the carbocation can react in two ways:

- **S_N1 Pathway:** A water molecule acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion by another water molecule yields the substitution product, 1-methylcyclohexanol.^{[2][4]}
- **E1 Pathway:** A water molecule acts as a base, abstracting a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and the elimination product, 1-methylcyclohexene.^[3]

Experimental Protocol

Materials:

- **1-bromo-1-methylcyclohexane**
- Deionized water
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

- Gas chromatograph-mass spectrometer (GC-MS)
- NMR spectrometer
- IR spectrometer

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine **1-bromo-1-methylcyclohexane** (e.g., 5.0 g, 28.2 mmol) and deionized water (e.g., 50 mL).
- Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by periodically taking small aliquots from the organic layer (if phase separation is visible) and analyzing by GC-MS. The reaction is typically complete within 2-4 hours.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (3 x 20 mL).
 - Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any hydrobromic acid formed.
 - Wash the organic layer with brine (1 x 20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture.
- Purification and Analysis:

- The ratio of 1-methylcyclohexanol to 1-methylcyclohexene can be determined by GC-MS analysis of the crude product.
- If separation of the products is desired, fractional distillation can be employed. 1-methylcyclohexene has a lower boiling point (110 °C) than 1-methylcyclohexanol (157 °C).

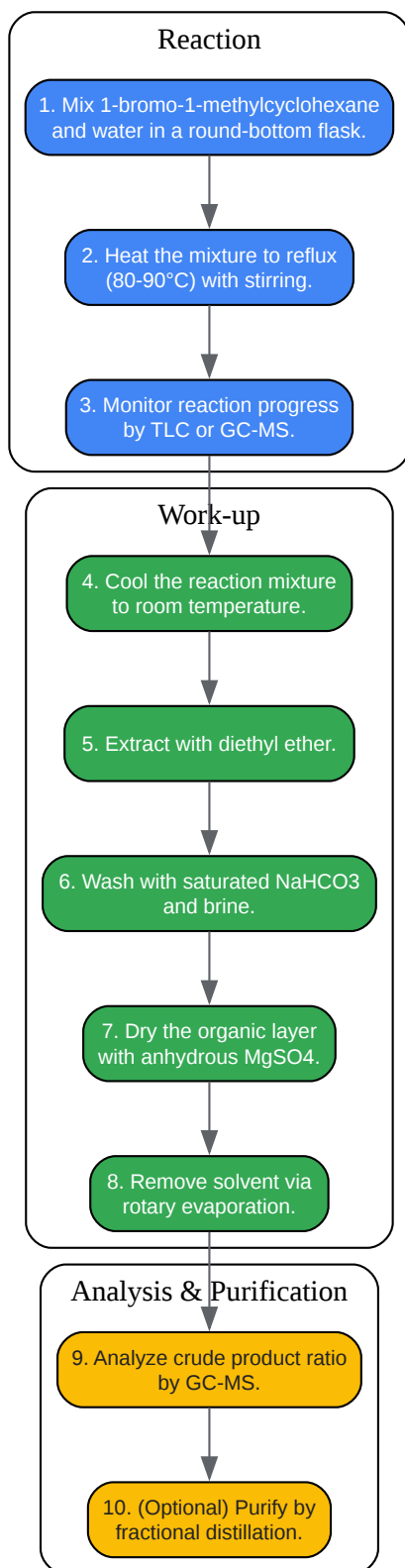
Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Reactant and Products

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Key IR Absorptions (cm ⁻¹)	Key ¹ H NMR Signals (δ, ppm)	Key ¹³ C NMR Signals (δ, ppm)
1-Bromo-1-methylcyclohexane	C ₇ H ₁₃ Br	177.08	75-76 (at 15 mmHg)	2930, 1450, 1170, 680	1.75 (s, 3H), 1.2-2.2 (m, 10H)	70.1, 40.5, 34.2, 25.4, 22.8
1-Methylcyclohexanol	C ₇ H ₁₄ O	114.19	157	3400 (broad), 2930, 1450, 1150	1.25 (s, 3H), 1.4-1.6 (m, 10H), 1.8 (s, 1H)	69.8, 38.0, 32.5, 25.8, 22.4
1-Methylcyclohexene	C ₇ H ₁₂	96.17	110	3020, 2925, 1675, 1440	5.4 (t, 1H), 1.9-2.1 (m, 4H), 1.6 (s, 3H), 1.5-1.7 (m, 4H)	134.5, 121.0, 30.0, 25.5, 23.0, 22.8

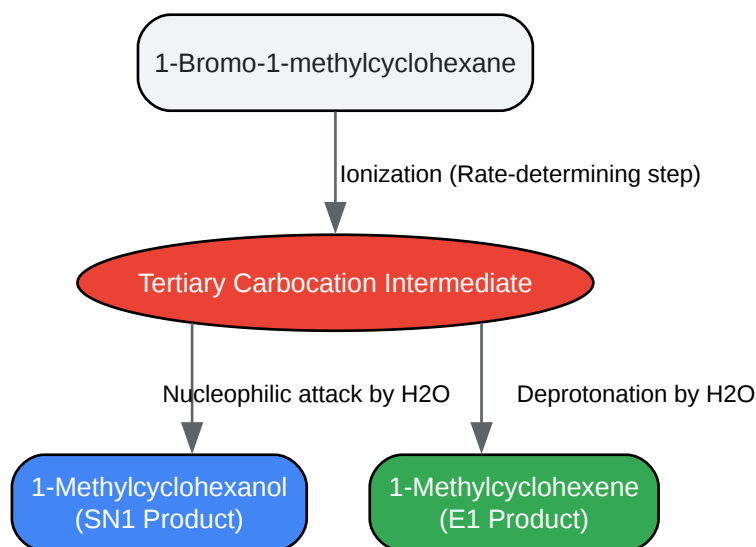
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Mandatory Visualization



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Caption: Experimental workflow for the solvolysis of **1-bromo-1-methylcyclohexane**.



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Caption: Reaction pathway for the solvolysis of **1-bromo-1-methylcyclohexane**.

Conclusion

This protocol provides a reliable method for conducting the solvolysis of **1-bromo-1-methylcyclohexane** with water, allowing for the synthesis and analysis of both S_N1 and E1 products. The detailed procedure and data will be valuable for researchers and professionals in organic synthesis and drug development who require a comprehensive understanding of this fundamental reaction. The provided workflow and reaction pathway diagrams offer a clear visual guide to the experimental process and underlying chemical principles.

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